N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-15(18,13-3-2-6-21-13)8-16-14(17)10-4-5-11-12(7-10)20-9-19-11/h2-7,18H,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURUJKWHQYHKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with notable biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves several multi-step organic reactions. The general synthetic route includes:
- Preparation of the Benzamide Core : This is often achieved through electrophilic substitution reactions.
- Introduction of the Thiophene Ring : This is done via coupling reactions.
- Hydroxylation : The hydroxy group is introduced through specific hydroxylation steps.
These synthetic methods are optimized for high yields and purity, often employing catalysts and controlled reaction conditions to enhance efficiency .
2.1 Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer). In comparison, the standard drug doxorubicin had IC50 values ranging from 4.56 to 8.29 µM across these cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 2.38 |
| Compound A | HCT116 | 1.54 |
| Compound A | MCF7 | 4.52 |
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
The mechanisms through which these compounds exert their anticancer effects include inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis via the mitochondrial pathway, and modulation of cell cycle progression .
2.2 Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that derivatives of this compound can significantly reduce the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses .
3. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxicity of various derivatives on human cancer cell lines using the SRB assay, revealing that many compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
- Inflammatory Response Assessment : Another study assessed the impact of related compounds on mouse splenocytes in inflammatory models, demonstrating a significant reduction in inflammatory markers at concentrations as low as 100 nM .
4. Conclusion
This compound represents a promising candidate in the development of new anticancer and anti-inflammatory therapies. Its ability to selectively target cancer cells while minimizing effects on normal cells underscores its potential utility in clinical applications.
Further research is warranted to explore its full pharmacological profile and mechanisms of action, which could pave the way for novel therapeutic strategies in oncology and inflammation-related diseases.
Scientific Research Applications
Anticancer Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide has shown promising results in anticancer research. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation.
Case Studies
A study demonstrated that specific derivatives of this compound significantly inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .
Antimicrobial Properties
Research indicates that compounds similar to this compound possess notable antimicrobial activities. These compounds have been tested against various bacterial strains and fungi.
Case Studies
In vitro studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for addressing antibiotic resistance challenges .
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. Antioxidants are crucial in mitigating oxidative stress-related diseases.
Case Studies
Research indicates that this compound can protect cellular components from oxidative damage, supporting its potential use in formulations aimed at preventing oxidative stress-related conditions .
Comparative Summary of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | HDAC inhibition; G2 phase arrest | Significant tumor growth inhibition in models |
| Antimicrobial | Membrane disruption; enzyme inhibition | Potent activity against multiple bacterial strains |
| Antioxidant | Free radical scavenging; enhancement of antioxidant enzymes | Protection against oxidative stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on structural features, biological activity, metabolism, and regulatory status.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Thiophene vs. Thiophene’s sulfur atom may alter metabolic stability or receptor binding compared to aliphatic analogs .
- Hydroxyl Group: The 2-hydroxypropyl substituent may enhance solubility but could also increase susceptibility to phase II metabolism (e.g., glucuronidation), unlike S807’s non-polar heptan-4-yl group .
Metabolic Pathways
- Oxidative Metabolism : S807 and S9229 undergo rapid cytochrome P450-mediated oxidation in human and rat liver microsomes. The target compound’s hydroxyl group and thiophene ring may shift metabolic pathways toward sulfation or glucuronidation, as seen in structurally related flavorants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
